molecular formula C9H16O3 B14468364 5-tert-Butyl-5-methyl-1,3-dioxan-2-one CAS No. 65927-65-3

5-tert-Butyl-5-methyl-1,3-dioxan-2-one

Cat. No.: B14468364
CAS No.: 65927-65-3
M. Wt: 172.22 g/mol
InChI Key: UQMJTXDKYTUHGB-UHFFFAOYSA-N
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Description

5-tert-Butyl-5-methyl-1,3-dioxan-2-one is an organic compound with the molecular formula C9H16O3. It is a member of the 1,3-dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is notable for its stability and unique structural features, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-5-methyl-1,3-dioxan-2-one typically involves the reaction of tert-butyl methyl ketone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxane ring. The reaction conditions often include:

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Common solvents include toluene or dichloromethane.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-5-methyl-1,3-dioxan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions typically yield alcohols or alkanes.

    Substitution: The dioxane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-tert-Butyl-5-methyl-1,3-dioxan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-tert-Butyl-5-methyl-1,3-dioxan-2-one exerts its effects involves interactions with specific molecular targets. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo nucleophilic substitution reactions allows it to interact with biological macromolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-Butyl-5-methyl-1,3-dioxan-2-one is unique due to its specific tert-butyl and methyl substituents, which confer distinct steric and electronic properties. These features make it particularly stable and versatile in various chemical reactions, distinguishing it from other similar compounds.

Properties

CAS No.

65927-65-3

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

5-tert-butyl-5-methyl-1,3-dioxan-2-one

InChI

InChI=1S/C9H16O3/c1-8(2,3)9(4)5-11-7(10)12-6-9/h5-6H2,1-4H3

InChI Key

UQMJTXDKYTUHGB-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)OC1)C(C)(C)C

Origin of Product

United States

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